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Compound of Interest

Compound Name: Dibromoiodomethane

Cat. No.: B121520 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Dihalomethanes are fundamental C1 building blocks in organic synthesis, valued for their role

in constructing complex molecular architectures. Among these, dibromoiodomethane
(CHBr₂I) presents a unique reactivity profile due to the presence of both bromine and iodine

atoms. This guide provides an objective comparison of dibromoiodomethane with other

common dihalomethanes—dichloromethane (CH₂Cl₂), dibromomethane (CH₂Br₂), and

diiodomethane (CH₂I₂)—supported by experimental data to aid in reagent selection for specific

synthetic applications.

General Reactivity and Physicochemical Properties
The synthetic utility of dihalomethanes is largely governed by the strength of the carbon-

halogen bond. The bond dissociation energies follow the trend C-Cl > C-Br > C-I.

Consequently, the reactivity of dihalomethanes in reactions involving the cleavage of a carbon-

halogen bond, such as in the formation of carbenoids or radical species, generally follows the

order: CH₂I₂ > CHBr₂I ≈ CH₂Br₂ > CH₂Cl₂. The presence of a highly labile C-I bond in

dibromoiodomethane makes it a highly reactive species.

Table 1: Physicochemical Properties of Selected Dihalomethanes
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Compound Formula
Molar Mass (
g/mol )

Density
(g/cm³)

Boiling Point
(°C)

Dichloromethane CH₂Cl₂ 84.93 1.33 39.6

Dibromomethane CH₂Br₂ 173.83 2.49 97

Dibromoiodomet

hane
CHBr₂I 299.73 3.3[1] 185.9[1]

Diiodomethane CH₂I₂ 267.84 3.325 181

Key Applications in Organic Synthesis
Cyclopropanation Reactions
The formation of cyclopropane rings is a critical transformation in the synthesis of many

biologically active molecules. Dihalomethanes are key reagents in this context, particularly in

the Simmons-Smith and related reactions.

The classic Simmons-Smith reaction utilizes diiodomethane and a zinc-copper couple to

generate a zinc carbenoid, which then transfers a methylene group to an alkene

stereospecifically.[2][3][4] Due to the high cost of diiodomethane, modifications using cheaper

alternatives like dibromomethane have been developed. Dichloromethane is generally the least

reactive and often requires harsher conditions or different catalytic systems, such as

photoredox catalysis.

Dibromoiodomethane, with its labile C-I bond, is expected to be highly reactive in forming the

organozinc carbenoid, potentially offering advantages in reactions with less reactive alkenes.

The reactivity can be further enhanced using the Furukawa modification, which employs

diethylzinc instead of the zinc-copper couple.

Simmons-Smith Reaction Mechanism.

Table 2: Comparative Yields of Dihalomethanes in the Cyclopropanation of Styrene
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Dihalomethane
Catalyst/Reage
nt

Conditions Yield (%) Reference

CH₂I₂

Ir electron

storage catalyst,

H₂

1,4-dioxane 44

CH₂I₂ Zn(Cu) Ether, reflux ~70-80
Simmons-Smith

(general)

CH₂Br₂
Photocatalyst

(Ir), Visible light
CH₃CN 85

CH₂Cl₂

Photocatalyst

(Vitamin B12),

Zn

DMF, Visible light 78

Note: Reaction conditions vary significantly between methods, affecting direct comparability.

Radical Reactions
The propensity of a dihalomethane to form a radical species is inversely related to its carbon-

halogen bond strength. The weaker C-I and C-Br bonds make diiodomethane and dibromo-

containing methanes excellent precursors for radical reactions. The homolytic cleavage of the

C-I bond in dibromoiodomethane can be initiated by heat, light, or a radical initiator to

generate a dibromomethyl radical (•CHBr₂). This radical can then participate in various

transformations, such as addition to alkenes or hydrogen atom abstraction.

The ultrafast photodissociation dynamics of mixed dihalomethanes like CH₂BrI and CH₂ICl

have been studied, confirming that the C-I bond is preferentially cleaved upon photoexcitation.

This selectivity makes iodo-containing dihalomethanes precise tools in radical chemistry.
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(e.g., Addition to Alkene)

Iodine Radical (•I)
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Radical generation from Dibromoiodomethane.

Synthesis of Heterocycles
Dihalomethanes can serve as a one-carbon source in the synthesis of various heterocyclic

compounds. While specific examples detailing the use of dibromoiodomethane in this context

are not abundant in the literature, the principles of its reactivity suggest its potential. The

electrophilic carbon atom can react with dinucleophiles to form cyclic structures. For instance,

reaction with a compound containing both a thiol and an amine functionality could potentially

lead to the formation of thiazolidine derivatives. The higher reactivity of dibromoiodomethane
compared to dichloromethane or dibromomethane might allow for milder reaction conditions in

such syntheses.

Experimental Protocols
General Protocol for Simmons-Smith Cyclopropanation
of an Alkene
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This protocol is a generalized procedure for the Simmons-Smith reaction. The choice of

dihalomethane and zinc reagent can be adapted based on the desired reactivity and substrate.

Materials:

Alkene (1.0 eq)

Dihalomethane (CH₂I₂, CH₂Br₂, or CHBr₂I) (1.5 - 2.0 eq)

Diethylzinc (1.5 - 2.0 eq) or Zinc-Copper Couple (3.0 eq)

Anhydrous solvent (e.g., diethyl ether, dichloromethane, or 1,2-dichloroethane)

Saturated aqueous ammonium chloride (NH₄Cl) solution for quenching

Procedure:

Preparation (Furukawa Modification): To a flame-dried flask under an inert atmosphere (e.g.,

nitrogen or argon), add the alkene and the anhydrous solvent. Cool the solution to 0 °C in an

ice bath.

Reagent Addition: Slowly add diethylzinc to the stirred solution, followed by the dropwise

addition of the dihalomethane. Caution: Diethylzinc is pyrophoric and must be handled with

care.

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours.

The reaction progress can be monitored by TLC or GC-MS.

Work-up: Upon completion, carefully quench the reaction by the slow, dropwise addition of

saturated aqueous NH₄Cl solution at 0 °C.

Extraction: Extract the aqueous layer with the reaction solvent or another suitable organic

solvent (e.g., diethyl ether or dichloromethane) (3 x 20 mL).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can

be purified by flash column chromatography on silica gel to afford the desired cyclopropane.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b121520?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Decision-Making Guide
The selection of a dihalomethane for a specific synthetic transformation is a balance of

reactivity, cost, and reaction conditions.

Select Dihalomethane for C1 Insertion

Substrate Reactivity?

Cost a Major Factor?

General Use

Diiodomethane (CH₂I₂)
- Classic Simmons-Smith

- High Reactivity

Electron-rich
Dibromoiodomethane (CHBr₂I)

- Very High Reactivity
- Good for Challenging Substrates

Electron-deficient/
Sterically Hindered

No

Dibromomethane (CH₂Br₂)
- Moderate Reactivity

- Cost-effective Alternative

Yes

Dichloromethane (CH₂Cl₂)
- Lower Reactivity

- Requires Harsher Conditions/
Photocatalysis

If even lower cost is needed
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Workflow for selecting a dihalomethane.

Conclusion
Dibromoiodomethane stands as a highly reactive yet less commonly documented

dihalomethane for organic synthesis. Its utility is predicted by the presence of a weak carbon-
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iodine bond, suggesting superior performance in reactions where the formation of a carbenoid

or a radical is the rate-determining step. While diiodomethane remains the traditional choice for

high-yielding Simmons-Smith reactions, and dibromomethane and dichloromethane offer cost-

effective alternatives, dibromoiodomethane represents a potent option for challenging

substrates that require enhanced reactivity. The choice of dihalomethane should be guided by

a careful consideration of substrate reactivity, desired reaction conditions, and economic

factors. Further research into the synthetic applications of dibromoiodomethane could unveil

new and efficient pathways for the construction of complex organic molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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